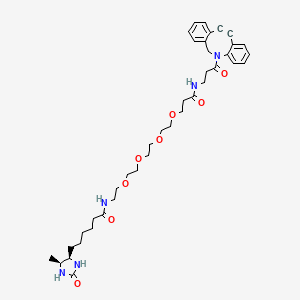

DBCO-PEG4-Desthiobiotin

Description

Properties

Molecular Formula |

C39H53N5O8 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)/t30-,34+/m0/s1 |

InChI Key |

RLLRLVMWDMAIJT-BFGHFXMOSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DBCO-PEG4-Desthiobiotin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding DBCO-PEG4-Desthiobiotin

This compound is a trifunctional molecule integral to modern bioconjugation and affinity purification techniques.[1][2] Its structure is intelligently designed with three key components:

-

Dibenzocyclooctyne (DBCO): A highly reactive functional group that enables covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][4] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for cytotoxic copper catalysts.[5]

-

Polyethylene (B3416737) Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, reducing aggregation and precipitation during labeling reactions.[1][2] It also provides steric hindrance, improving the accessibility of the terminal desthiobiotin moiety.[6]

-

Desthiobiotin: A sulfur-free analog of biotin (B1667282).[1][2] It binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[7][8][9] This property of reversible binding is highly advantageous for affinity purification applications, as it allows for the gentle elution of captured biomolecules under mild conditions.[10][11]

The combination of these three moieties makes this compound a versatile tool for selectively labeling azide-modified biomolecules and subsequently isolating them or their interacting partners.

Physicochemical Properties and Specifications

A summary of the key quantitative and qualitative properties of this compound is provided below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₉H₅₃N₅O₈ | [2] |

| Molecular Weight | ~719.9 g/mol | [2] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Appearance | Colorless to slightly yellow oil | [4] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF | [4] |

| Storage Conditions | -20°C, dark, under inert gas | [4] |

| Shelf Life | Approximately 12 months unopened | [4] |

Key Applications and Experimental Workflows

The primary applications of this compound revolve around a two-stage process: covalent labeling of a target molecule via SPAAC, followed by affinity-based capture and release.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling

This process involves the reaction of the DBCO group on this compound with an azide (B81097) group on a target biomolecule (e.g., a protein, nucleic acid, or cell surface glycan that has been metabolically or enzymatically engineered to contain an azide).

Desthiobiotin-Streptavidin Affinity Purification (Pull-Down Assay)

Following successful labeling, the desthiobiotin tag can be used to capture the biomolecule of interest using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. The gentle binding allows for the subsequent elution of the captured molecule and any interacting partners.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol for SPAAC Labeling of a Protein

This protocol outlines a general procedure for labeling an azide-containing protein with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

-

Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, to prepare a 10 mM solution, add 695 µL of solvent to 5 mg of the reagent.[4]

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Purification: Remove the unreacted this compound using a spin desalting column or through dialysis against a suitable buffer.

Quantitative Analysis of Labeling:

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[12][13]

Calculation:

Molarity of DBCO = A₃₀₉ / ε₃₀₉ (where ε₃₀₉ is the molar extinction coefficient of DBCO, approximately 12,000 M⁻¹cm⁻¹)

Molarity of Protein = (A₂₈₀ - (A₃₀₉ × CF)) / ε₂₈₀ (where CF is a correction factor for DBCO absorbance at 280 nm, and ε₂₈₀ is the molar extinction coefficient of the protein)

Degree of Labeling = Molarity of DBCO / Molarity of Protein

Protocol for Desthiobiotin Pull-Down Assay

This protocol describes the capture and elution of a desthiobiotinylated protein using streptavidin magnetic beads.

Materials:

-

Desthiobiotinylated protein

-

Streptavidin magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (Binding/Wash Buffer containing 2-10 mM biotin)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer an appropriate amount of bead slurry to a new tube.

-

Place the tube on a magnetic stand and discard the supernatant.

-

Wash the beads by adding Binding/Wash Buffer, vortexing briefly, and removing the supernatant. Repeat this wash step twice.

-

-

Binding:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the sample containing the desthiobiotinylated protein to the bead suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant.

-

Add Binding/Wash Buffer to the beads, mix, and then remove the supernatant.

-

Repeat the wash step at least three times to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer (containing free biotin) to the beads.

-

Incubate for 10-30 minutes at room temperature with gentle mixing. The free biotin will competitively displace the desthiobiotinylated protein from the streptavidin beads.

-

Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted protein.

-

Quantitative Data and Performance Characteristics

The efficiency of the experimental workflows described above is dependent on key quantitative parameters.

| Parameter | Value/Range | Significance | Source(s) |

| SPAAC Reaction Time | 1 - 24 hours | Reaction kinetics depend on reactant concentrations and temperature. Longer incubation times can improve yield. | |

| Molar Excess of DBCO Reagent | 10-30x over protein | A molar excess is typically used to drive the labeling reaction to completion. | [14] |

| Desthiobiotin-Streptavidin Kd | 10⁻¹¹ M | Indicates a strong but reversible interaction, ideal for affinity purification. | [7][8][15] |

| Biotin-Streptavidin Kd | 10⁻¹⁵ M | Demonstrates the significantly stronger, near-irreversible binding of biotin, which allows for efficient competitive elution. | [7][8][15] |

| Capture Efficiency on Beads | >90% | High capture efficiency can be expected with sufficient incubation time and bead capacity. | [15] |

| Elution Conditions | 2-10 mM free biotin | Gentle elution is achieved by competitive displacement, preserving protein structure and function. |

Conclusion

This compound is a powerful and versatile reagent for the targeted labeling and subsequent purification of biomolecules. Its well-defined chemical properties and the bioorthogonality of the SPAAC reaction allow for its use in complex biological systems. The reversible binding of the desthiobiotin moiety to streptavidin provides a distinct advantage over traditional biotin-based systems, enabling the gentle recovery of purified targets. The protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technology in their work.

References

- 1. This compound, 5 mg, CAS No. 2032788-37-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 2. This compound, 2032788-37-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [baseclick.eu]

- 5. broadpharm.com [broadpharm.com]

- 6. DBCO-PEG4-Biotin [baseclick.eu]

- 7. interchim.fr [interchim.fr]

- 8. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. epicypher.com [epicypher.com]

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of DBCO-PEG4-Desthiobiotin, a versatile reagent in the field of bioconjugation and chemical biology.

Core Structure and Functional Components

This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling and affinity purification. Its structure comprises three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the covalent labeling of azide-modified biomolecules in aqueous environments and even in living systems without the need for a cytotoxic copper catalyst.[1][2][3]

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer. The PEG linker enhances the aqueous solubility of the molecule, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance between the conjugated biomolecules.[3][4]

-

Desthiobiotin: A sulfur-free analog of biotin (B1667282). It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[5][6][7] This reversible binding is a key advantage, allowing for the gentle elution of desthiobiotinylated molecules from streptavidin affinity matrices using free biotin under mild, physiological conditions.[5][6][7]

Physicochemical and Reactive Properties

A summary of the key quantitative and qualitative properties of this compound is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₉H₅₃N₅O₈ |

| Molecular Weight | 719.88 g/mol |

| CAS Number | 2032788-37-5 |

| Appearance | Colorless to slightly yellow oil |

| Purity | Typically ≥95% (as determined by HPLC) |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Table 2: Reactive Properties

| Property | Value | Notes |

| Reactive Group | Dibenzocyclooctyne (DBCO) | Reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Second-Order Rate Constant (k₂) | ~0.24 M⁻¹s⁻¹ (with benzyl (B1604629) azide) | Reaction kinetics can be influenced by the specific azide, solvent, and temperature. |

| ~0.033 M⁻¹s⁻¹ (with phenyl azide) | ||

| Binding Affinity (Kd) of Desthiobiotin to Streptavidin | ~10⁻¹¹ M | Allows for reversible binding and mild elution. |

| Recommended Molar Excess for Bioconjugation | 2-20 fold molar excess of this compound over the azide-containing molecule | The optimal ratio depends on the concentration and reactivity of the substrates. |

| Typical Reaction Time for SPAAC | 2-12 hours at room temperature | Can be extended to overnight at 4°C for improved efficiency, especially with low concentrations. |

Experimental Protocols

This section provides a detailed protocol for a common application of this compound: the labeling of an azide-modified protein and its subsequent enrichment using streptavidin-functionalized beads.

Protocol for Labeling an Azide-Modified Protein with this compound

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

-

Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a good starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted this compound using a spin desalting column or by dialysis against the desired buffer.

-

Verification of Labeling (Optional): The degree of labeling can be assessed by mass spectrometry or by a gel-shift assay if the protein is subsequently incubated with streptavidin.

Protocol for the Enrichment of a this compound Labeled Protein

Materials:

-

This compound labeled protein

-

Streptavidin-functionalized agarose (B213101) or magnetic beads

-

Wash Buffer 1 (e.g., PBS with 0.5 M NaCl and 0.05% Tween-20)

-

Wash Buffer 2 (e.g., PBS)

-

Elution Buffer (e.g., PBS containing 10-50 mM free biotin, pH 7.4)

Procedure:

-

Bead Equilibration:

-

Resuspend the streptavidin beads in Wash Buffer 2.

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant and repeat the wash step two more times.

-

-

Binding:

-

Add the purified this compound labeled protein sample to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three times with Wash Buffer 1 to remove non-specifically bound proteins.

-

Wash the beads two times with Wash Buffer 2 to remove residual salt and detergent.

-

-

Elution:

-

Add the Elution Buffer to the beads.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Pellet the beads and carefully collect the supernatant containing the enriched protein. Repeat the elution step for improved recovery.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Diagram 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Covalent bond formation via SPAAC.

Diagram 2: Experimental Workflow for Protein Enrichment

Caption: Workflow for protein enrichment.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its unique combination of a copper-free click chemistry handle, a hydrophilicity-enhancing PEG spacer, and a reversibly binding affinity tag enables a wide range of applications, from the specific labeling of biomolecules in complex biological samples to their efficient enrichment and purification. The mild reaction and elution conditions associated with its use make it particularly well-suited for studies involving sensitive biological macromolecules and for applications in live-cell imaging and proteomics.

References

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. This compound, 2032788-37-5 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

A Technical Guide to the Mechanism and Application of DBCO-PEG4-Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the trifunctional molecule, DBCO-PEG4-Desthiobiotin, detailing its mechanism of action and its application in advanced biochemical and proteomics workflows.

Core Mechanism of Action

This compound is a versatile chemical probe that leverages three distinct molecular components to enable a two-step "capture and release" strategy for the specific labeling and purification of biomolecules. The mechanism is a sequential process involving a bioorthogonal chemical ligation followed by a high-affinity, yet reversible, biological interaction.

The molecule's functionality is derived from its three key components:

-

Dibenzocyclooctyne (DBCO): A sterically strained alkyne that serves as the reactive handle for bioorthogonal labeling. It specifically and covalently reacts with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]

-

Polyethylene (B3416737) Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. This linker enhances the aqueous solubility of the entire molecule and provides spatial separation between the DBCO group and the desthiobiotin tag.[4][5] This separation minimizes steric hindrance, allowing both the DBCO group and the desthiobiotin moiety to interact effectively with their respective binding partners.

-

Desthiobiotin: A sulfur-free analog of biotin (B1667282) that functions as a reversible affinity tag.[5][6][7] It binds with high specificity to streptavidin, but with a significantly lower affinity compared to the nearly irreversible bond between biotin and streptavidin.[6][7] This property is crucial for the gentle elution of tagged biomolecules from streptavidin-coated supports using a solution of free biotin.[6][8]

The overall mechanism can be summarized in two stages:

-

Covalent Labeling (SPAAC Reaction): An azide-containing target molecule (e.g., a metabolically labeled protein, glycan, or a specifically modified nucleic acid) is incubated with this compound. The DBCO group reacts with the azide, forming a stable triazole linkage.

-

Affinity Purification and Release: The resulting desthiobiotin-tagged biomolecule is then captured using a streptavidin-functionalized support, such as magnetic beads or agarose (B213101) resin. After washing away unbound components, the purified biomolecule is gently eluted by introducing a solution containing an excess of free biotin, which competitively displaces the desthiobiotin from the streptavidin binding sites.[8]

Figure 1. The two-step mechanism of action of this compound.

Quantitative Data

The efficacy of this compound is underpinned by the kinetics of the SPAAC reaction and the binding affinities of desthiobiotin and biotin to streptavidin.

| Parameter | Value | Significance |

| DBCO-Azide Reaction Kinetics | ||

| Second-Order Rate Constant | ~0.1 M⁻¹s⁻¹ | Indicates a rapid and efficient covalent labeling reaction under physiological conditions.[1][9] |

| Streptavidin Binding Affinities | ||

| Desthiobiotin Dissociation Constant (Kd) | ~10⁻¹¹ M | Allows for strong and specific binding for effective capture and purification.[6][7][10] |

| Biotin Dissociation Constant (Kd) | ~10⁻¹⁵ M | The significantly stronger affinity of biotin enables its use as a competitive eluent to release desthiobiotin-tagged molecules.[6][7][10] |

Table 1: Key quantitative parameters governing the performance of this compound.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Metabolic Labeling of Nascent Proteins

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, followed by click chemistry-mediated biotinylation for the subsequent enrichment of newly synthesized proteins.

Materials:

-

Cell culture medium deficient in methionine

-

L-Azidohomoalanine (AHA)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-coated magnetic beads

Procedure:

-

Metabolic Labeling:

-

Culture cells to 70-80% confluency.

-

Wash cells with PBS and replace the standard medium with methionine-free medium.

-

Incubate for 1 hour to deplete intracellular methionine reserves.

-

Add AHA to the medium to a final concentration of 25-50 µM and incubate for 4-8 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry Reaction:

-

Determine the protein concentration of the supernatant.

-

To 1 mg of protein lysate, add this compound to a final concentration of 100 µM.

-

Incubate at room temperature for 2 hours with gentle rotation.

-

-

Enrichment of Labeled Proteins:

-

Pre-wash streptavidin magnetic beads with lysis buffer.

-

Add the pre-washed beads to the lysate and incubate for 1 hour at room temperature with rotation.

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins by incubating the beads in an elution buffer containing 2-10 mM free biotin for 30 minutes at 37°C.[11]

-

Separate the beads using a magnetic stand and collect the supernatant containing the enriched proteins for downstream analysis (e.g., Western blot or mass spectrometry).

-

Enrichment of Azide-Modified Biomolecules from a Complex Mixture

This protocol provides a general workflow for the enrichment of any azide-modified biomolecule from a complex sample, such as a cell lysate.

Figure 2. A typical experimental workflow for enrichment using this compound.

Applications in Research and Development

The unique properties of this compound make it a powerful tool in various research areas:

-

Quantitative Proteomics: It is extensively used in workflows for identifying and quantifying newly synthesized proteins or for profiling the activity of specific enzymes.

-

Glycoproteomics: The reagent can be used to label and enrich glycoproteins that have been metabolically tagged with azide-modified sugars.

-

Drug Discovery: It facilitates the identification of cellular targets of azide-modified drug candidates through affinity-based pulldown experiments.

-

Protein-Protein Interaction Studies: this compound can be used to label a "bait" protein to capture and identify its interacting "prey" proteins from a cell lysate.[5]

References

- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. This compound [baseclick.eu]

- 5. This compound, 2032788-37-5 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. researchgate.net [researchgate.net]

DBCO-PEG4-Desthiobiotin: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties of DBCO-PEG4-Desthiobiotin, a critical reagent in bioconjugation and proteomics. This guide provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, equipping researchers, scientists, and drug development professionals with the essential knowledge for its effective application.

This compound is a trifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a desthiobiotin moiety for reversible binding to streptavidin. This unique combination of features makes it an invaluable tool for a range of applications, including the labeling and purification of biomolecules, targeted drug delivery, and advanced proteomics workflows. A thorough understanding of its solubility and stability is paramount for ensuring experimental success and the reliability of results.

Solubility Profile

The solubility of this compound is a critical consideration for its handling and use in various experimental settings. The presence of the hydrophilic PEG4 linker significantly influences its solubility profile, particularly in aqueous environments.[1]

Qualitative Solubility:

This compound exhibits excellent solubility in a variety of common organic solvents. This allows for the preparation of concentrated stock solutions that can be further diluted into aqueous buffers for subsequent experiments.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |

| Dimethylformamide (DMF) | Soluble | [2][3] |

| Methanol (MeOH) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [3] |

| Tetrahydrofuran (THF) | Soluble | [2][3] |

| Chloroform | Soluble | [3] |

Quantitative Solubility Estimation:

| Compound | Solvent | Concentration | Reference |

| DBCO-PEG4-Biotin | DMSO | 100 mg/mL (133.35 mM) | [4] |

This high solubility in DMSO allows for the preparation of highly concentrated stock solutions, which is advantageous for minimizing the volume of organic solvent introduced into aqueous reaction mixtures.

Aqueous Solubility:

The inclusion of the PEG4 linker is designed to improve the aqueous solubility of the molecule.[1] However, like many organic molecules of its size, the aqueous solubility of this compound is limited. For many applications, it is recommended to first dissolve the compound in a water-miscible organic solvent, such as DMSO, and then dilute the stock solution into the desired aqueous buffer. This method ensures that the compound remains in solution at the desired working concentration.

For the parent molecule, D-desthiobiotin, a solubility of approximately 0.2 mg/mL has been reported in a 1:2 solution of DMSO:PBS (pH 7.2). While the DBCO and PEG4 modifications will alter this value, it provides a useful baseline for understanding the contribution of the desthiobiotin moiety to the overall solubility.

Stability Profile

The stability of this compound is crucial for its storage and for maintaining its reactivity in experimental workflows. The primary points of potential degradation are the DBCO group and the PEG linker.

Storage and General Handling:

For long-term storage, this compound should be stored at -20°C in a dark, dry environment, preferably under an inert gas.[2] Following these recommendations, the compound is reported to have a shelf life of at least 12 months.[2] When preparing solutions, it is advisable to use anhydrous solvents to prevent hydrolysis of the reactive moieties. Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[5]

pH Stability:

The DBCO group is known to be sensitive to acidic conditions (pH < 5), which can lead to its degradation.[6] Therefore, it is recommended to perform reactions and store solutions in buffers with a neutral to slightly basic pH (pH 6-8.5). While generally stable at neutral and slightly basic pH, prolonged exposure to higher pH can increase the rate of hydrolysis of other functional groups that might be present in a conjugated molecule (e.g., NHS esters).[7]

| pH Range | Stability of DBCO Moiety | Reference |

| < 5 | Sensitive to degradation | [6] |

| 6 - 8.5 | Generally stable | [7] |

Thermal Stability:

Elevated temperatures can accelerate the degradation of both the DBCO group and the PEG linker.[7][8] For click chemistry reactions, it is generally recommended to perform incubations at room temperature or 4°C.[9] While shorter reaction times at higher temperatures (e.g., 37°C) may be possible, the stability of the compound should be empirically determined for the specific experimental conditions.[7]

Chemical Compatibility:

The DBCO group can react with thiols, so the presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in reaction buffers should be avoided.[5] Additionally, buffers containing azides are incompatible with the DBCO moiety as they will lead to a direct and irreversible reaction.[9] The PEG linker is susceptible to oxidative degradation, which can be initiated by the presence of oxygen, metal ions, and light.

Experimental Protocols

To aid researchers in the practical application and assessment of this compound, the following section provides detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method):

This protocol outlines a standardized method to determine the thermodynamic solubility of this compound in an aqueous buffer.[6]

-

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Water-miscible organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Shaker/incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube. Add a defined volume of PBS (e.g., 1 mL).

-

Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After incubation, centrifuge the tube to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the filtered supernatant and the standard solutions onto the HPLC system.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

-

-

-

Calculation: The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.

Protocol for Assessing Stability using a Stability-Indicating HPLC Method:

This protocol describes how to evaluate the stability of this compound under different conditions using a stability-indicating HPLC method.[6]

-

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

-

Anhydrous DMSO

-

HPLC system with a C18 column and a UV detector

-

Thermostated incubator or water bath

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Incubation: Dilute the stock solution into the different aqueous buffers to a final concentration of, for example, 100 µM. Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).

-

Timepoints: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample.

-

HPLC Analysis: Analyze the samples by HPLC. Record the peak area of the parent this compound peak at each time point.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition (pH and temperature). From this data, the degradation kinetics (e.g., half-life) can be determined.

-

Mandatory Visualizations

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. This compound, 2032788-37-5 | BroadPharm [broadpharm.com]

- 2. This compound [baseclick.eu]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of polyethylene glycol on the thermal stability of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

The Strategic Advantage of DBCO-PEG4-Desthiobiotin in Copper-Free Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. The advent of click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the way biomolecules are labeled, detected, and linked. At the forefront of this innovation is DBCO-PEG4-Desthiobiotin , a trifunctional reagent meticulously designed to offer superior performance in a multitude of applications, from fundamental research to the development of targeted therapeutics. This technical guide provides an in-depth exploration of the distinct advantages conferred by each component of this versatile molecule, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Components and Their Synergistic Benefits

This compound is a chimeric molecule where each of its three components—Dibenzocyclooctyne (DBCO), a tetraethylene glycol spacer (PEG4), and desthiobiotin—plays a crucial role in its overall efficacy.

-

Dibenzocyclooctyne (DBCO): The Engine of Copper-Free Click Chemistry. The DBCO group is a sterically strained cyclooctyne (B158145) that readily and specifically reacts with azide-functionalized molecules via SPAAC.[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[3][4] A key advantage of SPAAC is the elimination of the need for cytotoxic copper catalysts, making it ideal for applications involving living cells and in vivo studies.[2][4]

-

PEG4 Spacer: The Solubility and Accessibility Enhancer. The hydrophilic tetraethylene glycol (PEG4) linker is a critical element that addresses a common challenge in bioconjugation: the poor aqueous solubility of many labeling reagents.[5] The PEG4 spacer imparts significant water solubility to the entire molecule, reducing the need for organic co-solvents that can denature proteins.[4] Furthermore, it acts as a flexible arm, minimizing steric hindrance and allowing the DBCO and desthiobiotin moieties to be more accessible to their respective binding partners.[6] This enhanced accessibility can lead to faster and more complete conjugation reactions.

-

Desthiobiotin: The Reversible Affinity Tag. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[7][8] This feature is highly advantageous for applications requiring the gentle elution and recovery of labeled biomolecules, such as in affinity purification and pull-down assays.[7][9] The milder elution conditions, typically involving competitive displacement with free biotin, help to preserve the native structure and function of the purified proteins and their interacting partners.[8]

Quantitative Data Summary

The selection of a bioconjugation reagent is often guided by its quantitative performance characteristics. The following tables summarize key data for this compound and its components.

Table 1: Comparative Binding Affinities of Biotin and Desthiobiotin to Streptavidin

| Ligand | Dissociation Constant (Kd) | Elution Conditions | Reference(s) |

| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions | [7][10] |

| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with free biotin | [7][10][11] |

Table 2: Stability of DBCO Moiety in Aqueous Buffers

| pH | Temperature | Incubation Time | Remaining Reactivity | Reference(s) |

| 7.4 (PBS) | 4°C | 48 hours | >95% | [7] |

| 7.4 (PBS) | 25°C | 24 hours | 90-95% | [7] |

| 7.4 (PBS) | 37°C | 24 hours | 80-85% | [7] |

| 8.5 | 25°C | 24 hours | 90-95% | [7] |

Note: Stability can be affected by the presence of certain nucleophiles. For instance, the half-life of DBCO in the presence of glutathione (B108866) (GSH) has been reported to be approximately 71 minutes.

Table 3: Reaction Kinetics of DBCO-Azide SPAAC Reaction

| Reactants | Second-Order Rate Constant (k₂) | Reference(s) |

| DBCO with Benzyl Azide (B81097) | ~0.1 - 0.3 M⁻¹s⁻¹ | [10][12][13] |

| DBCO with Phenyl Azide | ~0.033 M⁻¹s⁻¹ | [13] |

Note: The reaction rate can be influenced by the electronic properties of the azide and the solvent system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling of an Amine-Containing Protein with DBCO-PEG4-NHS Ester (for subsequent reaction with Azide-Desthiobiotin)

This protocol describes the initial step of labeling a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative. The DBCO-labeled protein can then be reacted with an azide-functionalized desthiobiotin.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-PEG4-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG4-NHS Ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

-

Quantification of Labeling (Optional): The degree of labeling can be determined by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[3][8]

Protocol 2: Pull-Down Assay of a DBCO-Labeled "Bait" Protein Using Azide-PEG4-Desthiobiotin and Streptavidin Agarose (B213101)

This protocol outlines the capture of a DBCO-labeled "bait" protein and its interacting "prey" proteins from a cell lysate.

Materials:

-

DBCO-labeled "bait" protein (from Protocol 1)

-

Azide-PEG4-Desthiobiotin

-

Cell lysate containing "prey" proteins

-

Streptavidin agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., PBS containing 4 mM free biotin, pH 7.2)[14]

Procedure:

-

Click Reaction: Incubate the DBCO-labeled "bait" protein with a 2-4 fold molar excess of Azide-PEG4-Desthiobiotin in PBS overnight at 4°C.[14]

-

Purification: Remove unreacted Azide-PEG4-Desthiobiotin using a desalting column.

-

Resin Preparation: Wash the streptavidin agarose resin with wash buffer according to the manufacturer's instructions.

-

Bait Protein Immobilization: Incubate the desthiobiotinylated "bait" protein with the equilibrated streptavidin resin for 30-60 minutes at room temperature with gentle mixing to allow for binding.

-

Washing: Wash the resin several times with wash buffer to remove unbound bait protein.

-

Prey Protein Capture: Incubate the resin with the immobilized bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Add the elution buffer to the resin and incubate for 10-30 minutes at 37°C to release the desthiobiotinylated bait protein and its interacting prey proteins.[14][15]

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and workflows relevant to the use of this compound.

Conclusion

This compound stands out as a superior reagent for copper-free click chemistry due to the synergistic contributions of its constituent parts. The DBCO moiety provides a highly specific and biocompatible ligation handle, the PEG4 spacer enhances aqueous solubility and reaction kinetics, and the desthiobiotin tag allows for the efficient and gentle purification of labeled biomolecules. This powerful combination makes this compound an invaluable tool for researchers and drug development professionals seeking to advance their work in proteomics, diagnostics, and targeted therapeutics. The provided data and protocols serve as a comprehensive resource to facilitate the successful implementation of this versatile reagent in a wide array of scientific endeavors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DBCO-PEG4-NHS [nanocs.net]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin (CAS: 2032788-37-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Desthiobiotin is a heterobifunctional chemical linker that has become an invaluable tool in bioconjugation and chemical biology. This molecule incorporates three key functional elements: a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. This unique combination enables the straightforward and efficient labeling of biomolecules through copper-free click chemistry, coupled with a reversible, high-affinity purification system.

The DBCO group facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The hydrophilic PEG4 spacer enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance.[2][3] The desthiobiotin component is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin, allowing for the gentle elution of labeled biomolecules from streptavidin resins using competitive displacement with free biotin.[4][5] This "soft-release" characteristic is particularly advantageous for preserving the integrity of delicate protein complexes during purification.[4][6]

This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in protein labeling and purification, and its application in advanced modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The physical and chemical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2032788-37-5 | [1] |

| Molecular Formula | C₃₉H₅₃N₅O₈ | [1] |

| Molecular Weight | 719.87 g/mol | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Physical State | Colorless to slightly yellow oil or white to yellow solid | [1][7] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF | [1] |

Table 2: Storage and Handling

| Property | Recommendation | Reference(s) |

| Storage Conditions | -20°C, dark, under inert gas | [1] |

| Shelf Life | 12 months unopened from date of receipt | [1] |

| Stock Solution Preparation (Example) | To prepare a 10 mM solution, add 695 µL of solvent to 5 mg of the compound. | [1] |

Key Applications and Experimental Protocols

This compound is primarily utilized in a two-stage process: first, the covalent labeling of an azide-containing biomolecule via SPAAC, followed by the affinity purification or detection of the resulting conjugate.

Application 1: Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the general steps for labeling a protein that has been previously modified to contain an azide (B81097) group.

Methodology:

-

Preparation of Azide-Modified Protein:

-

The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or sugars, or by chemical modification of reactive side chains (e.g., lysines) with an azide-NHS ester.

-

Ensure the purified, azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8]

-

-

Preparation of this compound Stock Solution:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.[8]

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to prevent protein denaturation.[8]

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4][9] Reaction times may vary depending on the concentration and reactivity of the substrates.[7]

-

-

Purification of the Labeled Protein:

-

Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against a suitable buffer.[8]

-

-

Characterization (Optional):

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (if the linker adds sufficient mass) or mass spectrometry.

-

Workflow for Protein Labeling using SPAAC.

Application 2: Pull-Down Assay for Protein-Protein Interactions

This protocol describes how to use the this compound labeled protein ("bait") to capture its interacting partners ("prey") from a cell lysate.

Methodology:

-

Immobilization of the Bait Protein:

-

Equilibrate streptavidin-conjugated agarose (B213101) resin by washing it three times with a suitable binding buffer (e.g., PBS, pH 7.4).[10]

-

Incubate the desthiobiotinylated bait protein with the equilibrated streptavidin resin for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the resin three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound bait protein.

-

-

Incubation with Prey Protein Source:

-

Prepare a cell lysate containing the putative "prey" proteins. It is recommended to pre-clear the lysate by incubating it with unconjugated streptavidin resin to minimize non-specific binding.[10]

-

Add the pre-cleared cell lysate to the resin-bound bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

Washing:

-

Wash the resin extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the bait-prey complexes, add a biotin-containing elution buffer (e.g., PBS with 2-10 mM free d-biotin) to the resin.[10]

-

Incubate at 37°C for 10-30 minutes with gentle mixing.[10] The competitive displacement by biotin will release the desthiobiotinylated bait protein along with its interacting prey proteins.

-

Collect the eluate by centrifugation.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the captured prey proteins.

-

Pull-Down Assay Workflow.

Application 3: Synthesis of PROTACs

This compound can serve as a versatile linker in the modular synthesis of PROTACs.[11][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The DBCO group allows for the easy conjugation of an azide-modified ligand for either the target protein or the E3 ligase.

PROTAC structure using the DBCO linker.

Conclusion

This compound is a powerful and versatile reagent for modern life science research. Its ability to facilitate copper-free bioconjugation combined with a gentle and specific affinity capture system makes it ideal for a wide range of applications, from basic protein interaction studies to the development of sophisticated therapeutic modalities like PROTACs. The protocols and data provided in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [baseclick.eu]

- 3. DBCO-PEG4-Biotin [baseclick.eu]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound, 2032788-37-5 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Storage and Handling of DBCO-PEG4-Desthiobiotin

For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensure experimental reproducibility and success. This guide provides a comprehensive overview of the storage, handling, and utilization of DBCO-PEG4-Desthiobiotin, a key reagent in copper-free click chemistry.

This compound is a trifunctional molecule comprising a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a desthiobiotin moiety for reversible binding to streptavidin. This combination of features makes it a versatile tool for the specific and efficient labeling and purification of azide-modified biomolecules.

Core Properties and Storage

Proper storage is critical to maintain the reactivity and stability of this compound. The following table summarizes its key physical and chemical properties, along with recommended storage conditions.

| Property | Value |

| Molecular Weight | 719.87 g/mol |

| Physical State | Colorless to slightly yellow oil[1][2] |

| Purity | ≥95% (HPLC)[1][2] or 98% |

| Storage Temperature | -20°C[1][2][3] |

| Shipping Conditions | Ambient or frozen |

| Shelf Life | 12 months unopened from date of receipt[1] |

| Storage Instructions | Store in the dark under an inert gas[1]. Keep desiccated. |

Solubility and Solution Preparation

This compound is soluble in a variety of common organic solvents. Proper solvent selection and preparation of stock solutions are crucial for successful experimental outcomes.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][4] |

| Dimethylformamide (DMF) | Soluble[1][4] |

| Methanol (MeOH) | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble[1] |

| Chloroform | Soluble |

Preparation of a 10 mM Stock Solution

To prepare a 10 mM stock solution of this compound, the following volumes of solvent can be added to the indicated mass of the reagent:

| Mass of this compound | Volume of Solvent to Add for 10 mM Solution |

| 5 mg | 695 µL[1] |

| 10 mg | 1389 µL[1] |

Note: Unused stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to two months when kept with a desiccant.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling and purification experiments. Optimization may be required for specific applications.

General Workflow for Bioconjugation and Purification

The following diagram illustrates the general workflow for using this compound, from reagent handling to the purification of the labeled biomolecule.

References

The Acceleration of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The advent of strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the field of bioconjugation, offering a powerful tool for selectively labeling and modifying biomolecules in their native environment. This metal-free click chemistry reaction has become indispensable in drug development, diagnostics, and fundamental biological research due to its high efficiency, specificity, and biocompatibility. This in-depth technical guide explores the core principles of SPAAC, presents quantitative kinetic data, and provides detailed experimental protocols for its application.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] Huisgen cycloaddition between a cyclooctyne (B158145) and an azide (B81097).[1][2] The reaction's driving force is the significant ring strain inherent in the eight-membered cyclooctyne ring.[1][3] This strain is released upon the concerted, pericyclic reaction with an azide, leading to the formation of a stable triazole linkage.[1][2] A key advantage of SPAAC is its bioorthogonality; neither the cyclooctyne nor the azide functional groups react with native biological moieties, ensuring that the reaction proceeds with high specificity in complex biological systems.[1][4] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC obviates the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[4][5]

The reaction kinetics of SPAAC are typically second-order and are influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[2][6] The choice of cyclooctyne is critical, with different derivatives offering a trade-off between reactivity and stability.[5][7]

Figure 1: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data on SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, particularly for in vivo applications where reactant concentrations are low. The second-order rate constant (k) is a key metric for comparing the reactivity of different cyclooctynes. The following tables summarize the kinetic data for commonly used cyclooctynes and the effect of various reaction conditions.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [7] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [7] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [7] |

| Biarylazacyclooctynone | BARAC | > 1.0 | [6] |

| Dibenzoazacyclooctyne | DIBAC | ~0.1 - 0.3 | [8] |

| Tetramethylthioheptyne | TMTH | > 1.0 | [6] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7]

Table 2: Influence of Reaction Conditions on SPAAC with sulfo-DBCO-amine

| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] with 3-azido-L-alanine | Second-Order Rate Constant (k) [M⁻¹s⁻¹] with 1-azido-1-deoxy-β-D-glucopyranoside | Reference(s) |

| PBS | 7 | 25 | 0.32 | 0.58 | [2][9] |

| PBS | 7 | 37 | 0.51 | 0.85 | [2][9] |

| HEPES | 7 | 25 | 0.55 | 0.89 | [2][9] |

| HEPES | 7 | 37 | 0.88 | 1.22 | [2][9] |

| DMEM | 7.4 | 37 | 0.59 | 0.97 | [2][9] |

| RPMI | 7.4 | 37 | 0.27 | 0.77 | [2][9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC in a research setting. The following are generalized protocols for two common applications: protein labeling and pre-targeted in vivo imaging.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Fluorophore

This protocol outlines the steps for conjugating a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

DBCO-fluorophore, dissolved in a compatible solvent like DMSO.

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).

-

Reaction Incubation: Add a 5- to 20-fold molar excess of the DBCO-fluorophore solution to the protein solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time depends on the reactivity of the specific DBCO derivative and the protein concentration.

-

Purification: Remove the unreacted DBCO-fluorophore and byproducts by SEC or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum).

Figure 2: Experimental workflow for SPAAC-mediated protein labeling.

Protocol 2: Pre-targeted In Vivo Imaging using SPAAC

This protocol describes a two-step pre-targeting strategy for in vivo imaging, which can enhance the target-to-background signal ratio. An antibody-cyclooctyne conjugate is administered first, followed by a smaller, rapidly clearing azide-labeled imaging agent.

Materials:

-

Tumor-bearing animal model.

-

Antibody conjugated to a cyclooctyne (e.g., Trastuzumab-DBCO).

-

Azide-functionalized imaging probe (e.g., a fluorescent dye or a radiolabeled chelator for PET/SPECT).

-

Imaging modality (e.g., fluorescence imager, PET/CT scanner).

Procedure:

-

Antibody-Cyclooctyne Administration: Administer the antibody-cyclooctyne conjugate to the animal model via intravenous injection.

-

Clearance Period: Allow sufficient time (typically 24-72 hours) for the antibody conjugate to accumulate at the target site (e.g., a tumor) and for the unbound conjugate to clear from circulation.[9]

-

Imaging Probe Administration: Administer the azide-labeled imaging probe. Due to its smaller size, it will clear rapidly from the bloodstream.

-

In Vivo Reaction: The azide probe will react via SPAAC with the cyclooctyne-modified antibody that has localized at the target.

-

Imaging: After a short period to allow for the clearance of the unreacted imaging probe (typically 1-4 hours), perform in vivo imaging using the appropriate modality.[9]

Figure 3: Logical relationship in a pre-targeted in vivo imaging workflow.

Conclusion

Strain-promoted alkyne-azide cycloaddition has firmly established itself as a powerful and versatile tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. Its bioorthogonality, rapid kinetics, and ability to proceed under physiological conditions without a toxic catalyst have enabled a wide range of applications, from fundamental cell biology to the development of targeted therapeutics and advanced imaging agents. By understanding the core principles, quantitative kinetics, and detailed experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-PEG4-Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development, enabling the attachment of probes, drugs, and other functionalities to proteins with high precision. This document provides a detailed protocol for the labeling of azide-modified proteins using DBCO-PEG4-Desthiobiotin via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This method is followed by a robust affinity purification strategy utilizing the reversible, high-affinity interaction between desthiobiotin and streptavidin.

The DBCO (Dibenzocyclooctyne) group reacts specifically with an azide (B81097) group introduced into the protein of interest, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes the reaction ideal for use with sensitive proteins and in complex biological mixtures. The PEG4 (polyethylene glycol) spacer enhances the solubility and reduces aggregation of the labeled protein. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to streptavidin with high affinity, yet can be eluted under gentle, physiological conditions with a solution of free biotin. This allows for the efficient recovery of the labeled protein in its native state, a significant advantage over the harsh elution methods required for the nearly irreversible biotin-streptavidin interaction.

Principle of the Method

The overall process involves a two-step workflow:

-

Labeling: An azide-modified protein is reacted with this compound. The strained alkyne (DBCO) and the azide undergo a [3+2] cycloaddition to form a stable covalent bond.

-

Purification: The desthiobiotin-labeled protein is captured on a streptavidin affinity resin. After washing away unlabeled components, the purified protein is eluted by competitive displacement with free biotin.

Experimental Protocols

Materials and Reagents

-

Azide-modified protein in an amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Streptavidin Agarose (B213101) Resin or Streptavidin Magnetic Beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 50 mM Biotin in PBS, pH 7.4)

-

Spin desalting columns or other suitable size-exclusion chromatography system

-

Reaction tubes

-

End-over-end rotator or shaker

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the copper-free click chemistry reaction to conjugate this compound to a protein containing an azide group.

-

Preparation of Reagents:

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Ensure the azide-modified protein is at a concentration of 0.5–5 mg/mL in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4).

-

-

Labeling Reaction:

-

Add a 1.5- to 10-fold molar excess of the 10 mM this compound stock solution to the azide-modified protein solution. For initial experiments, a 5-fold molar excess is recommended. The final concentration of DMSO or DMF in the reaction mixture should be below 20% to avoid protein denaturation.

-

Mix the reaction gently by pipetting up and down.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing on an end-over-end rotator.

-

-

Removal of Excess Reagent (Optional but Recommended):

-

To remove unreacted this compound, the reaction mixture can be purified using a spin desalting column or other size-exclusion chromatography method equilibrated with Binding/Wash Buffer (e.g., PBS). This step is recommended before proceeding to affinity purification to reduce non-specific binding.

-

Protocol 2: Purification of Desthiobiotin-Labeled Protein

This protocol details the affinity purification of the this compound labeled protein using streptavidin resin.

-

Preparation of Streptavidin Resin:

-

If using a slurry, gently resuspend the streptavidin agarose resin.

-

Transfer an appropriate amount of resin to a column or microcentrifuge tube.

-

Wash the resin by adding 5-10 column volumes of Binding/Wash Buffer. Centrifuge (if using beads) or allow the buffer to flow through (if using a column) and discard the supernatant/flow-through. Repeat this wash step two more times.

-

-

Binding of Labeled Protein:

-

Apply the labeling reaction mixture (or the desalted labeled protein) to the equilibrated streptavidin resin.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow the desthiobiotin-labeled protein to bind to the streptavidin.

-

-

Washing:

-

After incubation, collect the unbound fraction by centrifugation or gravity flow.

-

Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash step at least three times.

-

-

Elution:

-

To elute the bound protein, add 1-2 column volumes of Elution Buffer (50 mM Biotin in PBS, pH 7.4) to the resin.

-

Incubate for 10-15 minutes at 37°C with gentle mixing.

-

Collect the eluate by centrifugation or gravity flow.

-

Repeat the elution step 1-2 more times and pool the eluates to maximize recovery.

-

-

Post-Elution Sample Handling:

-

The purified protein solution will contain a high concentration of free biotin. If this interferes with downstream applications, it can be removed by dialysis or buffer exchange using a desalting column.

-

Quantitative Analysis

The efficiency of the labeling and purification process can be assessed at several stages.

Degree of Labeling (DOL) Calculation

The number of this compound molecules conjugated to each protein can be estimated by UV-Vis spectrophotometry if the protein concentration is known and the label has a distinct absorbance. However, as desthiobiotin itself does not have a strong absorbance, the DOL is more practically assessed indirectly, for example, by a downstream assay that utilizes the biotin tag (e.g., a Western blot with streptavidin-HRP). For DBCO-containing fluorophores, the DOL can be calculated using the following formula after purification of the labeled protein:

DOL = (A_max of dye × ε_protein) / (A_280 - (A_max × CF)) × ε_dye

Where:

-

A_max is the absorbance of the dye at its maximum wavelength.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

A_280 is the absorbance of the labeled protein at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the labeling and purification of an azide-modified protein with this compound.

Table 1: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Starting Condition | Notes |

| Protein Concentration | 0.5 - 5 mg/mL | 1 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Excess of DBCO Reagent | 1.5 - 10 fold | 5 fold | May require optimization for specific proteins. |

| Reaction Buffer | PBS, pH 7.2-7.4 | PBS, pH 7.4 | Must be free of primary amines and azides. |

| Incubation Time | 4 - 12 hours | 4 hours | Can be extended to overnight at 4°C. |

| Incubation Temperature | Room Temperature or 4°C | Room Temperature | 4°C may be preferable for sensitive proteins. |

Table 2: Expected Quantitative Outcomes

| Parameter | Expected Result | Method of Assessment |

| Labeling Efficiency | High | SDS-PAGE gel shift, Western blot with Streptavidin-HRP |

| Protein Binding to Streptavidin | >90%[1] | Comparison of protein amount in flow-through vs. eluate |

| Protein Recovery after Elution | High | Quantification of protein concentration in the eluate |

Visualizations

Caption: Experimental workflow for protein labeling and purification.

Caption: Chemical reaction for SPAAC labeling.

References

Revolutionizing Cell Surface Analysis: Application Notes and Protocols for DBCO-PEG4-Desthiobiotin Labeling

Introduction

In the dynamic landscape of cellular biology and drug development, the ability to specifically label and analyze cell surface proteins is paramount. DBCO-PEG4-Desthiobiotin has emerged as a powerful tool for this purpose, enabling researchers to covalently tag and subsequently enrich cell surface biomolecules with high specificity and efficiency. This reagent leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," to attach a desthiobiotin tag to azide-modified cell surface glycans.

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface labeling. It is intended for researchers, scientists, and drug development professionals seeking to employ this technology for applications ranging from basic cell biology to biomarker discovery and targeted proteomics.

Core Principles and Advantages

This compound is a tripartite molecule consisting of:

-

Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that reacts specifically and covalently with azides in a copper-free "click" reaction. This bioorthogonal reaction is highly efficient and proceeds readily under physiological conditions, making it ideal for live-cell labeling.

-

Polyethylene Glycol (PEG4): A short, hydrophilic PEG linker that enhances the solubility of the reagent in aqueous buffers and extends the desthiobiotin tag away from the cell surface, reducing steric hindrance and improving accessibility for subsequent detection or enrichment.

-

Desthiobiotin: A derivative of biotin (B1667282) that binds to streptavidin with high affinity, yet can be eluted under mild, non-denaturing conditions with an excess of free biotin. This reversible binding is a key advantage over the nearly irreversible bond between biotin and streptavidin, which often requires harsh conditions for elution that can denature proteins and disrupt protein-protein interactions.[1][2][3]

The primary advantages of using this compound for cell surface labeling include:

-

High Specificity: The DBCO group reacts exclusively with azide (B81097) groups, which are not naturally present in cells, ensuring minimal off-target labeling.

-

Biocompatibility: The copper-free nature of the SPAAC reaction makes it non-toxic to living cells, allowing for the labeling of cell surface proteins in their native environment.[4]

-

Mild Elution: The desthiobiotin tag enables the gentle elution of labeled proteins from streptavidin resins, preserving protein integrity and protein complexes for downstream analysis.[3]

-

Versatility: This reagent can be used for a wide range of applications, including cell imaging, flow cytometry, and quantitative proteomics.

Data Presentation

Quantitative Parameters for Cell Surface Labeling

The following table summarizes key quantitative parameters and observations relevant to cell surface labeling experiments using metabolic glycoengineering with Ac4ManNAz and subsequent click chemistry.

| Parameter | Value/Range | Notes |

| Ac4ManNAz Concentration for Metabolic Labeling | 10-50 µM | Higher concentrations (e.g., 50 µM) may lead to higher labeling efficiency but can also impact cell physiology, including proliferation and migration. 10 µM is often a good starting point to balance labeling efficiency with minimal cellular perturbation. |